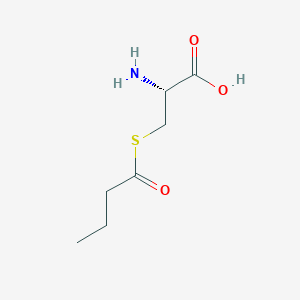

S-Butyryl-Cystein

Beschreibung

S-Butyryl-Cysteine is a sulfur-modified derivative of the amino acid L-cysteine, where a butyryl group (CH₃CH₂CH₂CO-) is covalently bonded to the thiol (-SH) group of cysteine via a sulfide linkage.

Eigenschaften

Molekularformel |

C7H13NO3S |

|---|---|

Molekulargewicht |

191.25 g/mol |

IUPAC-Name |

(2R)-2-amino-3-butanoylsulfanylpropanoic acid |

InChI |

InChI=1S/C7H13NO3S/c1-2-3-6(9)12-4-5(8)7(10)11/h5H,2-4,8H2,1H3,(H,10,11)/t5-/m0/s1 |

InChI-Schlüssel |

QARMATOLSBVIJD-YFKPBYRVSA-N |

Isomerische SMILES |

CCCC(=O)SC[C@@H](C(=O)O)N |

Kanonische SMILES |

CCCC(=O)SCC(C(=O)O)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of S-Butyryl-Cystein typically involves the conjugation of L-cysteine with butyric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the activation of butyric acid, followed by its reaction with L-cysteine in the presence of a suitable catalyst. The reaction conditions, such as temperature, pH, and reaction time, are optimized to achieve maximum yield and purity of S-Butyryl-Cystein .

Industrial Production Methods: Industrial production of S-Butyryl-Cystein may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is scaled up to accommodate industrial requirements, ensuring consistent quality and yield. Advanced techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reduce production costs .

Analyse Chemischer Reaktionen

Types of Reactions: S-Butyryl-Cystein undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups such as the thio-group and carboxyl group.

Common Reagents and Conditions:

Oxidation: S-Butyryl-Cystein can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Reduction of S-Butyryl-Cystein can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield disulfides or sulfoxides, while reduction may produce thiols or alcohols .

Wissenschaftliche Forschungsanwendungen

S-Butyryl-Cystein has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of complex molecules and as a reagent in various chemical reactions.

Biology: S-Butyryl-Cystein is studied for its role in cellular processes and its potential as a biomarker for certain diseases.

Medicine: Research is ongoing to explore its therapeutic potential in treating conditions related to oxidative stress and inflammation.

Industry: It is used in the development of novel materials and as an additive in various industrial processes

Wirkmechanismus

The mechanism of action of S-Butyryl-Cystein involves its interaction with specific molecular targets and pathways. It is known to interact with acetyl-CoA acetyltransferase, an enzyme involved in metabolic processes. The compound may exert its effects by modulating the activity of this enzyme, thereby influencing metabolic pathways and cellular functions .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Related Compounds

Structural and Physicochemical Properties

The key structural difference among cysteine derivatives lies in the substituent attached to the sulfur atom. Below is a comparative table:

| Compound | Substituent Group | Molecular Formula | Key Physicochemical Traits |

|---|---|---|---|

| S-Butyryl-Cysteine | Butyryl (C₄H₇CO-) | C₇H₁₃NO₃S | High lipophilicity; potential for prolonged half-life |

| S-Allyl-L-Cysteine | Allyl (CH₂=CHCH₂-) | C₆H₁₁NO₂S | Moderate lipophilicity; H₂S donor activity |

| S-Propargyl-Cysteine | Propargyl (HC≡CCH₂-) | C₆H₉NO₂S | Electron-deficient group; redox modulation |

The butyryl group in S-Butyryl-Cysteine confers greater hydrophobicity than the allyl or propargyl groups, which may enhance its membrane permeability and bioavailability .

S-Butyryl-Cysteine

- H₂S Biosynthesis : Analogous to S-Allyl-L-Cysteine, it may act as a substrate for cystathionine γ-lyase (CSE), releasing H₂S, a gasotransmitter with vasodilatory and anti-inflammatory effects .

- Antioxidant Activity : The thioether bond could scavenge reactive oxygen species (ROS), similar to S-Propargyl-Cysteine’s cardioprotective effects observed in ischemia-reperfusion injury models .

S-Allyl-L-Cysteine

- H₂S Production : Demonstrated to upregulate H₂S-synthesizing enzymes, enhancing vasodilation and cytoprotection in endothelial cells .

- Cell Proliferation : Modulates pathways like MAPK/ERK, influencing cancer cell growth inhibition .

S-Propargyl-Cysteine

- Cardiovascular Protection : Reduces myocardial infarction size by activating Nrf2/ARE antioxidant pathways and suppressing NF-κB-mediated inflammation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.